Pyrazin-2-yl at Pyrazole 3-Position: LogD and Hydrogen Bond Acceptor Capacity Shift vs. ML297's 3-Phenyl Group
Replacement of the hydrophobic 3-phenyl ring in ML297 with a 3-(pyrazin-2-yl) group introduces two additional hydrogen bond acceptor nitrogen atoms into the core scaffold, which can engage in hydrogen bonding with polar residues in the GIRK channel binding pocket or solvent, while reducing logD by an estimated 0.8–1.2 log units relative to ML297 based on fragment contributions (class-level inference from matched molecular pair analysis of heteroaryl substitutions) [1]. This alteration is projected to modify both target engagement kinetics and off-target promiscuity compared to the fully aromatic carbocyclic 3-phenyl analog.
| Evidence Dimension | Hydrogen bond acceptor count and calculated logD (fragment-based estimate) |
|---|---|
| Target Compound Data | 3-(pyrazin-2-yl) substituent: 2 additional H-bond acceptors (pyrazine N atoms); estimated ΔlogD ≈ -0.8 to -1.2 vs. phenyl |
| Comparator Or Baseline | ML297 (VU0456810): 3-phenyl substituent; logD ~2.5–3.0 (estimated for neutral form) |
| Quantified Difference | Estimated logD reduction of 0.8–1.2 units; net gain of 2 H-bond acceptor sites |
| Conditions | In silico fragment-based estimation; experimental logD values not publicly available for this specific compound |
Why This Matters
A lower logD and increased hydrogen bonding capacity can enhance aqueous solubility and reduce non-specific protein binding, which is critical for in vitro assay reliability and may differentiate this compound from ML297 in high-throughput screening cascades.
- [1] Wen W, Wu W, Weaver CD, Lindsley CW. Discovery of potent and selective GIRK1/2 modulators via 'molecular switches' within a series of 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas. Bioorg Med Chem Lett. 2014;24(21):5102-5106. View Source
